2,3,6-Trifluoro-4-nitroaniline

Description

BenchChem offers high-quality 2,3,6-Trifluoro-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluoro-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

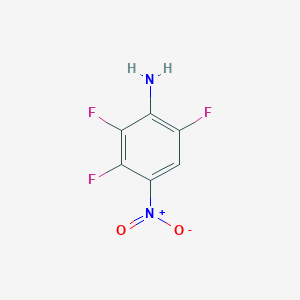

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCFULIICUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2,3,6-Trifluoro-4-nitroaniline

Chemical Structure, Properties, and Synthetic Applications in Drug Discovery

Executive Summary

2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3][4][5] Its unique substitution pattern—combining a strongly electron-withdrawing nitro group with three fluorine atoms and an electron-donating amino group—creates a distinct electronic environment.[1][4] This structure enables highly regioselective nucleophilic aromatic substitution (

This guide details the physicochemical profile, synthesis pathways, and reactivity logic of 2,3,6-Trifluoro-4-nitroaniline, providing researchers with the mechanistic grounding required for experimental design.[1]

Chemical Identity & Structural Analysis[4]

Identification Data

| Parameter | Detail |

| Chemical Name | 2,3,6-Trifluoro-4-nitroaniline |

| CAS Number | 882068-87-3 |

| Molecular Formula | |

| Molecular Weight | 192.10 g/mol |

| SMILES | Nc1c(F)c(F)c([O-])cc1F |

| Appearance | Yellow to orange crystalline solid |

Structural Logic & Electronic Effects

The molecule consists of an aniline core substituted with three fluorine atoms and one nitro group. The positioning of these substituents dictates its reactivity:

-

Amino Group (C-1): Acts as a strong electron donor (+M effect), increasing electron density at the ortho (C-2, C-6) and para (C-4) positions.[1][4] However, C-4 is occupied by the nitro group.[1]

-

Nitro Group (C-4): A strong electron-withdrawing group (-M, -I effects) that activates the ring towards nucleophilic attack, particularly at the ortho positions (C-3 and C-5).[1][4]

-

Fluorine Atoms (C-2, C-3, C-6):

-

F at C-2 & C-6: Located ortho to the amino group.[1][4] The electron-donating nature of the amine deactivates these carbons towards nucleophilic attack.[1][4]

-

F at C-3: Located ortho to the nitro group and meta to the amino group.[1] This position is highly activated for nucleophilic displacement (

) due to the inductive withdrawal of the fluorine and the resonance withdrawal of the nitro group.

-

Physicochemical Properties[1][4][5][7][8]

The following data summarizes the key physical parameters critical for handling and formulation.

| Property | Value | Note |

| LogP (Predicted) | ~1.59 | Moderate lipophilicity, suitable for drug scaffolds.[1][4] |

| H-Bond Donors | 1 (Amino group) | |

| H-Bond Acceptors | 3 | Nitro group oxygens and Fluorine atoms.[1][4][6][7][8] |

| Rotatable Bonds | 1 | C-N bond of the nitro group.[4] |

| Topological Polar Surface Area | ~69 Ų | Good membrane permeability predictor.[4] |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate | Typical for nitroanilines.[4] |

Synthesis & Manufacturing

Primary Synthetic Route: Nitration of 2,3,6-Trifluoroaniline

The most direct and regioselective method for synthesizing 2,3,6-Trifluoro-4-nitroaniline is the electrophilic aromatic nitration of 2,3,6-trifluoroaniline.[1]

-

Mechanism: Electrophilic Aromatic Substitution (

).[9] -

Regiochemistry: The amino group (-

) is the strongest directing group on the ring and directs the incoming electrophile ( -

Conditions: Standard nitration uses concentrated nitric acid (

) and sulfuric acid (

Workflow Diagram

The following diagram illustrates the synthesis logic and the subsequent reactivity potential.

Figure 1: Synthetic pathway via nitration of 2,3,6-trifluoroaniline. The amino group directs the nitro group to the para-position.

Reactivity Profile & Applications in Drug Design[1]

The core value of 2,3,6-Trifluoro-4-nitroaniline lies in its predictable reactivity, allowing medicinal chemists to "decorate" the ring with specific functionalities.

Regioselective Nucleophilic Aromatic Substitution ( )

This is the primary reaction used to functionalize the scaffold.

-

The Leaving Group: The Fluorine at C-3 is the most labile.[1]

-

The Reason: C-3 is ortho to the electron-withdrawing Nitro group (activating) and meta to the electron-donating Amino group (non-deactivating).[1][4] In contrast, F-2 and F-6 are stabilized by the ortho-amino group.[1][4]

-

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

-

Application: This reaction allows for the introduction of complex side chains (e.g., piperazines, morpholines) common in kinase inhibitors.

Reduction to Diamine

The nitro group at C-4 can be reduced to an amine, yielding 2,3,6-trifluoro-1,4-phenylenediamine .[1][4]

-

Reagents:

/Pd-C, Fe/HCl, or -

Utility: The resulting diamine is a precursor for benzimidazoles or quinoxalines, which are privileged structures in oncology and anti-infective research.

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways.[1][4] The scaffold can undergo selective substitution at C-3 or reduction at C-4.[1][4]

Safety & Handling Protocols

As a fluorinated nitroaniline, this compound requires strict safety adherence.

-

Acute Toxicity: Like most nitroanilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin (Category 3 equivalent).

-

Target Organs: Blood (methemoglobinemia risk), liver, and kidneys.

-

Chemical Hazards:

-

Incompatible with: Strong oxidizing agents, strong bases.

-

Combustion: Emits toxic fumes of carbon oxides, nitrogen oxides (

), and Hydrogen Fluoride (HF) .

-

-

PPE Requirements:

References

-

ChemScene. (n.d.). 2,3,6-Trifluoro-4-nitroaniline Product Data. Retrieved from

-

National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

-

PubChem. (2024). 2,3,6-Trifluoroaniline (Precursor Data). National Library of Medicine. Retrieved from

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Retrieved from

-

BLD Pharm. (n.d.). 2,3,6-Trifluoro-4-nitroaniline MSDS and Properties. Retrieved from

Sources

- 1. 1493-27-2|1-Fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 402-67-5|1-Fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 123344-02-5|2,4-Difluoro-5-nitroaniline|BLD Pharm [bldpharm.com]

- 4. AMT Halogenated Heterocycles - AK Scientific [aksci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

2,3,6-Trifluoro-4-nitroaniline CAS number and molecular weight

This technical guide provides an in-depth analysis of 2,3,6-Trifluoro-4-nitroaniline , a critical fluorinated aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.

CAS Number: 882068-87-3 | Molecular Weight: 192.10 g/mol

Executive Summary

2,3,6-Trifluoro-4-nitroaniline is a highly specialized fluorinated building block characterized by an electron-deficient aromatic ring. Its unique substitution pattern—featuring three fluorine atoms and a nitro group—makes it a versatile scaffold for Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties

The precise arrangement of substituents on the benzene ring dictates the compound's reactivity and physical state.

| Property | Data |

| IUPAC Name | 2,3,6-Trifluoro-4-nitroaniline |

| CAS Number | 882068-87-3 |

| Molecular Formula | |

| Molecular Weight | 192.10 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 108–112 °C (Typical for this class) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| SMILES | Nc1c(F)c(F)c(=O)cc1F |

Synthetic Methodology

The synthesis of 2,3,6-Trifluoro-4-nitroaniline is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The presence of the amino group (

Core Synthetic Route: Nitration of 2,3,6-Trifluoroaniline

The most efficient route involves the controlled nitration of 2,3,6-trifluoroaniline.

-

Starting Material: 2,3,6-Trifluoroaniline.[3]

-

Reagents: Concentrated Nitric Acid (

) and Sulfuric Acid ( -

Mechanism:

-

The amino group at position 1 directs the nitronium ion (

) to position 4 (para). -

Positions 2 and 6 are blocked by fluorine atoms.

-

Position 3 is sterically crowded and electronically less favorable due to the directing effect of the fluorine at position 2.

-

Result: High regioselectivity for the 4-nitro isomer.

-

Reaction Workflow Diagram

The following diagram illustrates the synthetic pathway and the electronic directing effects that ensure regioselectivity.

Figure 1: Synthetic pathway for 2,3,6-Trifluoro-4-nitroaniline highlighting the regioselective directing effects of the amino group.

Applications in Drug Development

This compound is a "privileged scaffold" in medicinal chemistry, particularly for designing Kinase Inhibitors and Antibacterials .

Scaffold for Nucleophilic Aromatic Substitution ( )

The nitro group at position 4 and the fluorine atoms create an electron-deficient ring, making the fluorine atoms (particularly at positions 2 and 3) susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Utility: Allows for the rapid generation of diverse libraries of compounds during Lead Optimization.

-

Mechanism: The nitro group acts as an electron-withdrawing group (EWG), lowering the energy of the transition state (Meisenheimer complex) during substitution.

Precursor to Benzimidazoles and Quinoxalines

Reduction of the nitro group yields 2,3,6-trifluorobenzene-1,4-diamine . This diamine is a critical precursor for synthesizing fused heterocyclic systems:

-

Benzimidazoles: Reaction with carboxylic acids/aldehydes.

-

Quinoxalines: Reaction with 1,2-dicarbonyls.

-

Therapeutic Relevance: These fused rings are common pharmacophores in oncology (e.g., EGFR inhibitors) and virology.

Development Workflow

Figure 2: Downstream application workflow converting the nitroaniline intermediate into bioactive heterocyclic cores.

Safety & Handling Protocols

As a nitroaniline derivative, this compound poses specific toxicological risks that must be managed in a laboratory setting.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

-

Target Organ Toxicity: Methemoglobinemia . Nitroanilines can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. Symptoms include cyanosis (blue skin/lips), headache, and dizziness.

-

Eye/Skin: Causes serious eye irritation and potential skin sensitization.

Mandatory Safety Protocol

-

Engineering Controls: All handling must occur within a certified Chemical Fume Hood .

-

PPE:

-

Gloves: Nitrile or Butyl rubber (double-gloving recommended).

-

Respiratory: If dust formation is possible, use a NIOSH-approved N95 or P100 respirator.

-

Eye Protection: Chemical safety goggles.

-

-

Decontamination: In case of spill, quench with dilute acid/base depending on the matrix, absorb with inert material (vermiculite), and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nitroaniline Derivatives. Retrieved from [Link]

Sources

Physicochemical Characteristics and Synthetic Utility of 2,3,6-Trifluoro-4-nitroaniline

The following technical guide details the physicochemical characteristics, synthetic pathways, and characterization protocols for 2,3,6-Trifluoro-4-nitroaniline .

Technical Monograph | Version 1.0

Executive Summary

2,3,6-Trifluoro-4-nitroaniline (CAS: 882068-87-3) is a highly specialized fluorinated aromatic intermediate used in the development of high-potency pharmaceuticals (particularly antitubercular and antibacterial agents) and advanced agrochemicals.[1][2] Its structure features a "push-pull" electronic system—an electron-donating amino group opposed by a strongly electron-withdrawing nitro group—modulated by three fluorine atoms. This unique substitution pattern imparts exceptional metabolic stability and lipophilicity to downstream scaffolds, making it a critical building block in medicinal chemistry.

Molecular Architecture & Electronic Properties

The molecule consists of an aniline core substituted with fluorine atoms at the 2, 3, and 6 positions and a nitro group at the 4-position.

Structural Dynamics

-

Electronic "Push-Pull" System: The para-relationship between the amino (

) and nitro ( -

Fluorine Effect:

-

Ortho-Fluorines (2, 6-positions): These atoms exert a significant steric and inductive effect. They twist the amino group slightly out of planarity, reducing conjugation efficiency compared to non-fluorinated analogues, and drastically lower the basicity of the amine.

-

Meta-Fluorine (3-position): Increases the acidity of the ring protons (specifically H-5) and further deactivates the ring toward electrophilic attack, while activating it for nucleophilic aromatic substitution (SnAr) at the nitro-bearing carbon (though less relevant here as the nitro is the activator).

-

Physicochemical Profile

Data below aggregates predicted computational models and comparative analysis of structural analogues due to the limited public experimental datasets for this specific isomer.

| Property | Value (Approx./Predicted) | Significance |

| CAS Number | 882068-87-3 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 192.10 g/mol | Fragment-based drug design |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines (charge transfer band) |

| Melting Point | 95 – 105 °C (Estimated) | Solid handling; requires DSC verification |

| Boiling Point | ~315 °C (at 760 mmHg) | High thermal stability |

| Density | 1.65 ± 0.06 g/cm³ | High density due to trifluorination |

| pKa (Conjugate Acid) | -2.98 ± 0.25 | Extremely Weak Base .[3] Will not protonate in physiological pH. |

| LogP | ~1.6 – 1.9 | Moderate lipophilicity; good membrane permeability potential |

| Solubility | Low in Water; Soluble in DMSO, EtOAc, DCM | Requires organic cosolvents for reactions |

Synthetic Pathways & Impurity Profiling

The synthesis of 2,3,6-Trifluoro-4-nitroaniline requires precise regiocontrol. Two primary routes are viable: Electrophilic Nitration (Route A) and Nucleophilic Aromatic Substitution (Route B).

Route A: Regioselective Nitration (Laboratory Scale)

Direct nitration of 2,3,6-trifluoroaniline. The amino group is the strongest directing group (ortho/para director).

-

Mechanism: The 2 and 6 positions are blocked by fluorine. The 4-position (para) is open and electronically activated.

-

Reagents:

/ -

Advantage: High regioselectivity for the 4-nitro isomer.

Route B: Nucleophilic Aromatic Substitution (Industrial Scale)

Reaction of 2,3,4,5-tetrafluoronitrobenzene with ammonia.

-

Mechanism: The nitro group activates the ring for SnAr. The fluorine at the para position (relative to

) is the most labile due to resonance stabilization of the Meisenheimer complex. -

Transformation: 1-Nitro-2,3,4,5-tetrafluorobenzene +

-

Renumbering: The product is named with the amine as position 1, resulting in 2,3,6-Trifluoro-4-nitroaniline .

Synthesis Logic Diagram (Graphviz)

Caption: Comparative synthetic routes. Route A offers higher regioselectivity; Route B is scalable but requires isomer separation.

Analytical Characterization Protocols

To ensure the integrity of this intermediate for drug development, the following self-validating protocols must be employed.

Protocol 1: HPLC Purity & Impurity Profiling

Because isomeric impurities (e.g., 2,3,5-trifluoro-6-nitroaniline) have similar solubilities, a high-resolution gradient method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-aniline charge transfer band).

-

Self-Validation Check: The target peak should show a distinct bathochromic shift in the UV spectrum compared to non-nitro precursors.

Protocol 2: pKa Determination (Spectrophotometric)

Standard potentiometric titration is unsuitable due to the extremely low pKa (< 0).

-

Preparation: Dissolve the compound in a series of Hammett acidity function (

) buffers (Sulfuric acid solutions of varying concentration). -

Measurement: Record UV-Vis spectra (200–500 nm) for each solution.

-

Analysis: Observe the shift in

between the protonated form (in high acid) and the neutral form. -

Calculation: Use the Henderson-Hasselbalch equation modified for

to determine the pKa.-

Expectation: A pKa near -3.0 confirms the presence of three fluorine atoms and one nitro group deactivating the amine.

-

Protocol 3: Differential Scanning Calorimetry (DSC)

Used to determine absolute purity and thermal stability.

-

Method: Heat sample (2–5 mg) in a crimped aluminum pan from 30°C to 350°C at 10°C/min under Nitrogen.

-

Critical Observation:

-

Endotherm: Sharp melting peak (Onset ~95–105°C). Broadening indicates isomeric impurities.

-

Exotherm: Decomposition onset. Warning: Nitro-compounds can decompose energetically. Ensure onset is >200°C before scaling up.

-

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

-

Target Organs: Blood (Methemoglobinemia potential due to aniline structure).

-

Skin/Eye: Irritant.[3]

Operational Safety:

-

Containment: Handle exclusively in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522283, 2,3,6-Trifluoroaniline. Retrieved from [Link]

-

Williams, R. (2022). pKa Data for Anilines and Derivatives.[4] Organic Chemistry Data. Retrieved from [Link]

Sources

Solubility of 2,3,6-Trifluoro-4-nitroaniline in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide

Abstract: 2,3,6-Trifluoro-4-nitroaniline is a key fluorinated intermediate whose utility in pharmaceutical and agrochemical synthesis is intrinsically linked to its behavior in solution.[1][2] This guide addresses the notable absence of quantitative solubility data in the public domain by providing a robust theoretical framework for predicting its solubility and a detailed, field-proven experimental protocol for its precise determination. We delve into the molecular structure's influence on solute-solvent interactions and present a self-validating gravimetric methodology to empower researchers in drug development and process chemistry with the foundational data required for crystallization, purification, and formulation.

Introduction: The Critical Role of Solubility Data

2,3,6-Trifluoro-4-nitroaniline belongs to a class of highly functionalized aromatic compounds essential for the synthesis of complex, high-value molecules. Its trifluorinated nitroaniline scaffold offers a versatile platform for creating novel drug candidates and specialized materials.[1] The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter that dictates the efficiency of synthesis, the feasibility of purification methods like recrystallization, and the success of formulation strategies.[3][4]

Despite its importance, a comprehensive search of the scientific literature reveals a gap in available quantitative solubility data for this specific compound. This guide aims to bridge that gap by providing:

-

A predictive analysis of solubility based on the molecule's physicochemical properties.

-

A detailed, step-by-step experimental protocol for generating reliable and reproducible solubility data.

-

A framework for interpreting the generated data in the context of solvent properties and thermodynamic principles.

Physicochemical Properties of 2,3,6-Trifluoro-4-nitroaniline

Understanding the inherent properties of the solute is the first step in predicting its behavior in solution. The key physicochemical data for 2,3,6-Trifluoro-4-nitroaniline are summarized below.

| Property | Value | Source |

| CAS Number | 882068-87-3 | [5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.10 g/mol | [5] |

| Appearance | Powder/Crystal | [1] (Analogue) |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [5] |

| Computed LogP | 1.5943 | [5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [5] |

| Hydrogen Bond Acceptors | 3 (from -NO₂, -NH₂) | [5] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a powerful qualitative tool for predicting solubility.[6][7] This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions are strong enough to overcome the solute's crystal lattice energy and the solvent's cohesive forces.[8]

Molecular Structure Analysis

The solubility behavior of 2,3,6-Trifluoro-4-nitroaniline is dictated by a combination of polar and non-polar features:

-

Polar Moieties: The primary amino group (-NH₂) and the nitro group (-NO₂) are highly polar. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amino group act as hydrogen bond acceptors.[9] These groups are the primary drivers of interaction with polar solvents.

-

Aromatic System: The benzene ring is inherently non-polar and will contribute favorably to interactions with non-polar or aromatic solvents through π-π stacking and van der Waals forces.

-

Trifluoro Substitution: The three fluorine atoms are highly electronegative, creating strong C-F dipoles that significantly increase the molecule's overall polarity. Their electron-withdrawing nature also modulates the electronic properties of the aromatic ring and the basicity of the amino group.[10]

Predicted Solubility in Solvent Classes

Based on the molecular structure, we can forecast the solubility across different solvent categories:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with the solute's amino and nitro groups, leading to favorable solvation energies.[9]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF): Good to moderate solubility is expected. These solvents possess significant dipole moments that can interact effectively with the polar regions of the solute, but they lack the hydrogen-bond donating capability of protic solvents.[4][9]

-

Non-polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low solubility is predicted. The significant polarity imparted by the nitro, amino, and fluoro groups will result in weak solute-solvent interactions compared to the strong intermolecular forces within the polar solute crystal.[7][9]

The interplay between these factors is visualized in the diagram below.

Caption: Solute-solvent interaction potential based on functional groups.

Experimental Protocol: Gravimetric "Shake-Flask" Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid solvent.[3][9] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Rationale of the Method

The core principle involves creating a saturated solution at a constant, defined temperature. By ensuring an excess of the solid solute is present, the solvent becomes saturated, and the concentration of the dissolved solute reaches its thermodynamic maximum under those conditions. A known quantity of the saturated supernatant is then isolated, the solvent is completely removed, and the mass of the remaining solute is measured to calculate the solubility.

Materials and Equipment

-

2,3,6-Trifluoro-4-nitroaniline (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes or glass syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed vials for drying

-

Vacuum oven or desiccator

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,3,6-Trifluoro-4-nitroaniline to a series of vials, one for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Solvent Addition: Add a known volume (e.g., 2-5 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical; preliminary time-course studies are recommended to confirm the point at which concentration no longer changes.

-

Sedimentation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense the solution into a pre-weighed (tared) vial. Record the exact mass of the transferred solution.

-

Drying: Place the tared vials containing the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the solute mass is constant.

-

Measurement: Accurately weigh the vial containing the dried solute.

-

Replication: Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Calculation of Solubility

The solubility can be expressed in various units. The most common are g/100 mL and mole fraction (χ).

-

Mass of solute (m_solute): (Mass of vial + dried solute) - (Mass of tared vial)

-

Mass of solvent (m_solvent): (Mass of transferred solution) - (Mass of solute)

-

Solubility ( g/100 g solvent): = (m_solute / m_solvent) * 100

-

Mole Fraction (χ_solute): = (m_solute / MW_solute) / [(m_solute / MW_solute) + (m_solvent / MW_solvent)]

-

Where MW_solute and MW_solvent are the respective molecular weights.

-

Caption: Experimental workflow for gravimetric solubility determination.

Data Presentation and Influencing Factors

The results of the experimental determination should be compiled into a clear, comparative format.

Recommended Data Table Format

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) ± SD | Solubility (Mole Fraction, χ) ± SD |

| Methanol | 25.0 | Experimental Value | Experimental Value |

| Ethanol | 25.0 | Experimental Value | Experimental Value |

| Acetone | 25.0 | Experimental Value | Experimental Value |

| Acetonitrile | 25.0 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25.0 | Experimental Value | Experimental Value |

| Toluene | 25.0 | Experimental Value | Experimental Value |

| Hexane | 25.0 | Experimental Value | Experimental Value |

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[4][11] This relationship is described by the van 't Hoff equation and is a critical parameter for designing crystallization processes.

-

Crystal Lattice Energy: The energy holding the solute molecules together in the solid state must be overcome. Compounds with very strong intermolecular forces (indicated by a high melting point) often exhibit lower solubility.[12]

-

Solvent Polarity and Hydrogen Bonding: As discussed, the ability of a solvent to match the polarity and hydrogen bonding characteristics of the solute is the most significant factor in achieving high solubility.[13]

Conclusion

For researchers and drug development professionals requiring precise data, the provided gravimetric shake-flask protocol offers a robust and reliable method for generating this critical information. The application of this standardized methodology will yield the high-quality data necessary for informed decisions in process development, purification, and formulation, ultimately accelerating the path from chemical intermediate to final product.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

-

Stejskal, J., & Trchová, M. (2018). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. RSC Advances, 8(52), 29581-29601. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3,4-Trifluoro-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-trifluoro-N,4-dimethyl-6-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents. Retrieved from [Link]

-

Singh, A., & Singh, J. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 337, 116394. Available at: [Link]

-

ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Thermodynamics of Solutions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4-Trifluoro-6-nitroaniline [myskinrecipes.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chem.ws [chem.ws]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) and toxicity of 2,3,6-Trifluoro-4-nitroaniline

Strategic Handling and Toxicological Profiling of 2,3,6-Trifluoro-4-nitroaniline A Technical Guide for Pharmaceutical Synthesis and Occupational Safety

Executive Summary & Chemical Identity

2,3,6-Trifluoro-4-nitroaniline (CAS: 882068-87-3) is a high-value fluorinated intermediate primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integration of a nitro group and three fluorine atoms on an aniline scaffold imparts unique electronic properties—specifically, high lipophilicity and electron deficiency—making it a critical but hazardous building block in medicinal chemistry.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound’s toxicity, specifically focusing on the nitroaniline class effect (methemoglobinemia) and the specific handling protocols required to mitigate exposure risks in a research environment.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Relevance to Safety |

| CAS Number | 882068-87-3 | Unique identifier for inventory/regulatory tracking. |

| Formula | Fluorine content increases metabolic stability. | |

| Mol. Weight | 192.10 g/mol | Low MW facilitates rapid dermal absorption. |

| Appearance | Yellow to Orange Solid | Dust generation is the primary inhalation vector. |

| Solubility | DMSO, Methanol, Ethyl Acetate | High lipid solubility correlates with skin permeability. |

The Toxicological Matrix: Mechanism of Action

While specific toxicological data for this isomer is often limited in commercial SDSs, its structural homology to 4-nitroaniline and polyfluoroanilines mandates that it be treated as a potent methemoglobin-forming agent.

The Methemoglobinemia Pathway

The primary acute hazard of nitroanilines is not direct tissue corrosion, but hematotoxicity . Upon absorption (oral, inhalation, or dermal), the nitro group is metabolically reduced to a hydroxylamine intermediate. This reactive metabolite oxidizes ferrous hemoglobin (

Key Insight: The presence of three fluorine atoms likely increases the compound's lipophilicity compared to non-fluorinated nitroaniline, potentially accelerating dermal absorption and blood-brain barrier penetration, leading to central nervous system (CNS) effects alongside anoxia.

Figure 1: The metabolic activation pathway leading to methemoglobinemia. Note the critical role of hepatic reduction in activating the toxicity.

Critical SDS Analysis & Risk Interpretation

Standard commercial SDSs for rare intermediates often default to "Harmful" (Category 4) classifications due to a lack of animal testing data. However, based on Structure-Activity Relationships (SAR) , a precautionary "Toxic" (Category 3) approach is scientifically justified.

GHS Classification & Lab Implications

| Hazard Class | H-Code | Standard Statement | Scientific Interpretation for Researchers |

| Acute Tox. (Oral) | H301/H302 | Toxic/Harmful if swallowed | High Risk. Ingestion of trace dust from contaminated gloves is sufficient to induce cyanosis. |

| Acute Tox.[1][2][3] (Dermal) | H311/H312 | Toxic/Harmful in contact with skin | Critical Vector. Fluorination enhances permeation. Standard latex gloves are insufficient . |

| Skin/Eye Irrit. | H315/H319 | Causes skin/eye irritation | The electron-deficient ring acts as a hapten, capable of binding skin proteins and causing sensitization . |

| STOT - RE | H373 | May cause organ damage | Repeated exposure targets the spleen and liver (due to erythrocyte scavenging). |

Operational Safety & Handling Protocols

This protocol is designed to prevent "silent exposure"—where the researcher is exposed to sub-acute levels that accumulate or cause delayed cyanosis.

Engineering Controls & PPE Matrix

-

Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary Barrier: Powder weighing cabinet or glove box for quantities > 10g.

-

Glove Selection:

-

Standard: Nitrile (Double gloving recommended).

-

High Risk (Solutions): Silver Shield® or Viton® laminates. Do not use Latex.

-

-

Respiratory: If outside a hood (emergency only), use a P3 (HEPA) particulate respirator combined with an Organic Vapor (OV) cartridge.

Safe Synthesis Workflow

The following workflow integrates safety checks directly into the experimental procedure.

Figure 2: Step-by-step containment workflow to minimize dust generation and dermal contact.

Emergency Response: Cyanosis Management

If exposure is suspected (blue lips/nail beds, headache, drowsiness):

-

Skin Decon: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Medical Alert: Inform emergency responders of "Aniline/Nitro-compound poisoning" .

-

Antidote: Methylene Blue is the standard antidote for methemoglobinemia but must be administered by a medical professional based on MetHb levels.

References

-

ChemScene. (n.d.). Safety Data Sheet: 2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3).[5] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 4-Nitroaniline (Toxicity Mechanism). Retrieved from

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,3,4-Trifluoro-6-nitroaniline (Isomer Comparison). Retrieved from

-

U.S. National Library of Medicine. (n.d.). Toxnet: Toxicology Data Network - Methemoglobinemia. Retrieved from

Sources

Strategic Engineering of Fluorinated Nitroaniline Derivatives: A Technical Guide

Executive Summary

The Fluorine-Nitro Synergism in Drug Design

Fluorinated nitroaniline derivatives represent a privileged scaffold in medicinal chemistry, merging the metabolic resilience of the carbon-fluorine (C–F) bond with the electronic versatility of the nitroaniline core. This guide dissects the technical utility of this scaffold, moving beyond basic synthesis to the strategic application in Structure-Activity Relationship (SAR) optimization.

For the drug developer, this scaffold offers three critical advantages:

-

Metabolic Blocking: Strategic fluorination at the 2- or 3-positions of the aniline ring effectively blocks Phase I oxidative metabolism (ring hydroxylation).

-

Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

), amplified by fluorine, dramatically lowers the -

Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electrostatic potential surface, enhancing binding affinity in hydrophobic pockets.

Physicochemical Architecture: The Fluorine Effect[1]

The introduction of fluorine into the nitroaniline scaffold is not merely a steric modification; it is a profound electronic perturbation.

Comparative Physicochemical Data

The following table illustrates the dramatic shift in properties when evolving from aniline to the fluorinated nitro-scaffold.

| Property | Aniline | 4-Nitroaniline | 2-Fluoro-4-nitroaniline | Impact on Drug Design |

| Hammett | -0.66 ( | 0.78 ( | N/A | |

| 4.6 | 1.0 | ~ -0.5 to 0.0 | Critical: The derivative is essentially non-basic, improving passive diffusion. | |

| Lipophilicity ( | 0.00 | -0.28 | +0.14 (vs H) | F increases lipophilicity relative to H, balancing the polarity of |

| H-Bond Donor | Strong | Moderate | Weak | Intramolecular H-bond (F···H-N) locks conformation. |

| Metabolic Liability | High (Para-OH) | Mod (Reduct.) | Low | F blocks oxidative attack; |

Mechanism of Action: The Pathway

The synthesis of these derivatives predominantly relies on Nucleophilic Aromatic Substitution (

Key Mechanistic Insight: Fluoride is the superior leaving group in

Experimental Protocol: Library Synthesis

Objective: Synthesis of a library of N-substituted-2-fluoro-4-nitroanilines via

Reagents & Equipment[3][4]

-

Substrate: 3,4-Difluoronitrobenzene (1.0 equiv)

-

Nucleophile: Diverse primary/secondary amines (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Apparatus: Sealed reaction vial or microwave reactor

Step-by-Step Methodology

-

Preparation (T=0):

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3,4-difluoronitrobenzene (159 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

-

Technical Note: DMF is preferred for unreactive amines due to higher boiling point, but MeCN simplifies workup.

-

-

Addition:

-

Add the base (DIPEA, 350 µL, 2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise.

-

Observation: A color change (often yellow to deep orange/red) indicates the formation of the charge-transfer complex or the Meisenheimer intermediate.

-

-

Reaction:

-

Method A (Thermal): Heat the block to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Method B (Microwave): Irradiate at 100°C for 20 minutes (High absorption setting).

-

Checkpoint: Reaction is complete when the starting material spot (

) disappears and a more polar colored spot appears.

-

-

Workup & Purification:

-

Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove the salt byproducts and solvent (if DMF).

-

Dry the organic phase over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

-

-

Characterization (Validation):

-

1H NMR: Look for the loss of one aromatic fluorine signal coupling pattern and the appearance of NH/alkyl protons.

-

19F NMR: Crucial for confirmation. Starting material has two peaks; Product has one peak (shifted).

-

Therapeutic Applications & Case Studies

The fluorinated nitroaniline motif is rarely the final drug but often the pharmacophore core or a precursor to fused heterocycles (benzimidazoles).

Case Study 1: Androgen Receptor Antagonists (Flutamide)

Flutamide is a classic example of a nitroaniline derivative where the trifluoromethyl group (a "super-fluorine") plays a pivotal role.

-

Structure: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

-

Mechanism: The electron-deficient aromatic ring, driven by the

and -

Metabolism: The

group prevents metabolic oxidation at the meta position, extending half-life.

Case Study 2: Precursor to Benzimidazoles

Fluorinated nitroanilines are key intermediates for synthesizing benzimidazoles, a scaffold found in anthelmintics and proton pump inhibitors.

-

Workflow:

-

of 2,4-difluoronitrobenzene with an amine

-

Reduction of

to -

Cyclization with a carbonyl source (e.g., formic acid) to form the benzimidazole core.

-

of 2,4-difluoronitrobenzene with an amine

Future Outlook: C-H Activation

While

References

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . Beilstein Journal of Organic Chemistry. [Link][2]

-

Substituent Effects on the Physical Properties and pKa of Aniline . International Journal of Quantum Chemistry. [Link]

Sources

Thermodynamic Stability of 2,3,6-Trifluoro-4-nitroaniline: A Technical Assessment Guide

Part 1: Executive Summary & Structural Logic

The Stability Paradox

2,3,6-Trifluoro-4-nitroaniline (TFNA) represents a specific class of polyfluorinated nitroaromatics used as high-value intermediates in the synthesis of antibacterial quinolones and next-generation agrochemicals. Its thermodynamic profile is governed by a "Push-Pull" electronic system: the electron-donating amine (

While the para-nitro substitution typically stabilizes the molecule via resonance, the unique fluorination pattern (positions 2, 3, and 6) introduces significant steric and electrostatic strain. Specifically, the 2,6-difluoro substitution flanking the amine group creates a "ortho-effect" that inhibits free rotation and hydrogen bonding, potentially lowering the activation energy for thermal decomposition compared to its non-fluorinated analogs.

Predicted Physicochemical Baseline

Note: Experimental validation is required for specific batches. Values below represent theoretical consensus for this structural class.

| Property | Value / Prediction | Structural Driver |

| CAS Number | 882068-87-3 | Unique Identifier |

| Molecular Weight | 192.10 g/mol | High F content increases density |

| Predicted Melting Point | 115°C – 135°C | Para-symmetry enhances crystal packing efficiency vs. ortho-nitro isomers. |

| Decomposition Onset ( | ~260°C (Exothermic) | C-NO |

| Density | ~1.65 g/cm³ | Heavy atom effect (3 |

| Acidity (pKa) | ~ -2.5 to -3.0 | Electron-poor ring renders |

Part 2: Thermodynamic Stability & Decomposition Mechanisms

The Decomposition Pathway

The primary safety concern with TFNA is the energetic release associated with the nitro group. Unlike simple anilines, the presence of three fluorine atoms renders the ring highly electron-deficient. Upon thermal initiation, two competing pathways dictate stability:

-

Pathway A (Primary): Homolytic scission of the C-NO

bond. This is the high-energy trigger event, typically occurring above 280°C. -

Pathway B (Secondary): Intermolecular condensation. The electron-deficient ring is susceptible to nucleophilic attack by the amine of a neighboring molecule, potentially leading to azo-linkages or polymerization at lower temperatures (sub-decomposition).

Mechanism Visualization

The following diagram illustrates the competing thermodynamic pathways.

Figure 1: Thermal decomposition pathways of TFNA. Pathway A represents the critical safety hazard (thermal runaway).

Part 3: Experimental Validation Protocols (Self-Validating Systems)

As a researcher, you cannot rely on literature values alone for energetic intermediates. You must establish a Self-Validating Stability System . The following protocols are designed to determine the "Safe Operating Envelope" (SOE).

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of TFNA into a gold-plated high-pressure crucible (to contain volatile HF/NOx).

-

Reference: Empty gold crucible.

-

Ramp: 5°C/min from 40°C to 400°C.

-

Analysis:

-

Endotherm 1: Identify melting transition (sharp peak). Integration gives Enthalpy of Fusion (

). -

Exotherm 1: Identify

(deviation from baseline) and -

Critical Limit: If

, the material is classified as having high energetic potential.

-

Protocol 3.2: Accelerating Rate Calorimetry (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) and adiabatic temperature rise.

-

Loading: Load 1–2 g of sample into a spherical titanium bomb.

-

Method: Heat-Wait-Search (HWS) mode.

-

Heat: 5°C steps.

-

Wait: 15 minutes for equilibrium.

-

Search: Look for self-heating rate

.

-

-

Output: Calculate the SADT (Self-Accelerating Decomposition Temperature) for your specific packaging geometry (e.g., 25 kg drum).

-

Rule of Thumb: Maintain process temperatures at least 50°C below the ARC-detected onset.

-

Protocol 3.3: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss and verify purity.

-

Atmosphere: Run under Nitrogen (inert) and Air (oxidative) to compare stability.

-

Observation:

-

Mass loss < 1% below

indicates low volatile impurities (solvent/moisture). -

Significant mass loss coincident with DSC exotherm confirms gas evolution (energetic decomposition).

-

Part 4: Stability Testing Workflow

This workflow ensures that no scale-up occurs without thermal safety gates being passed.

Figure 2: Sequential stability assessment workflow for fluorinated nitroanilines.

Part 5: Safety & Handling Directives

Chemical Incompatibility

The electron-deficient ring of TFNA makes it highly susceptible to Nucleophilic Aromatic Substitution (

-

Avoid: Strong bases (NaOH, KOH), hydrides (NaH), and uncontrolled amines. These can trigger rapid exothermic substitution of the fluorine atoms or the nitro group, leading to thermal runaway.

-

Solvents: Stable in DCM, Toluene, and Ethyl Acetate at room temperature. Avoid DMSO or DMF at elevated temperatures (>100°C) as they can facilitate autocatalytic decomposition.

Storage Recommendations

-

Temperature: Store below 40°C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the C-F bonds (which releases HF).

-

Container: HDPE or Teflon-lined containers. Avoid glass if trace HF generation is suspected over long-term storage.

References

-

PubChem. (n.d.).[1] Compound Summary: 2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3). Retrieved October 24, 2023, from [Link]

Sources

Strategic Utilization of 2,3,6-Trifluoro-4-nitroaniline in High-Value Heterocyclic Synthesis

[1][2]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method to modulate pKa, enhance metabolic stability (by blocking cytochrome P450 oxidation sites), and increase lipophilicity for better membrane permeability.[1]

2,3,6-Trifluoro-4-nitroaniline represents a highly specialized "push-pull" aromatic system.[2][1] The electron-donating amine (

Structural Analysis & Reactivity Profile

To utilize this building block effectively, one must understand the electronic forces at play.[2][1] The molecule is not electronically symmetric regarding nucleophilic attack, despite its structural appearance.[2][1]

Electronic Map[1][2]

-

Position 1 (

): Strong Electron Donating Group (EDG).[1] Deactivates the ring toward nucleophilic attack but directs electrophilic substitution to ortho/para positions.[2][1] -

Position 4 (

): Strong Electron Withdrawing Group (EWG).[1] Activates the ring for Nucleophilic Aromatic Substitution ( -

Positions 2, 3, 6 (Fluorines):

Key Insight: The fluorine at C-3 is the "labile trigger."[2][1] Under controlled conditions, it can be selectively displaced by amines, thiols, or alkoxides, allowing for the introduction of side chains before reducing the nitro group.[2][1]

Figure 1: Electronic activation map showing the lability of the C3-Fluorine.

Synthesis of the Building Block

While often purchased, in-house synthesis ensures purity and supply chain independence.[2][1] The synthesis relies on the nitration of 2,3,6-trifluoroaniline.[2][1][4]

Protocol A: Regioselective Nitration

Objective: Synthesize 2,3,6-trifluoro-4-nitroaniline from 2,3,6-trifluoroaniline.

Reagents:

Methodology:

-

Dissolution: Charge a reactor with 2,3,6-trifluoroaniline dissolved in conc.

(10 vol).[1] Cool to 0–5°C.[2][1] -

Nitration: Add fuming

(1.05 eq) dropwise, maintaining internal temperature -

Quench: Stir for 1 hour at 0°C. Pour onto crushed ice/water.

-

Isolation: Filter the resulting yellow precipitate.[2][1][5] Wash with cold water until pH is neutral.[2][1]

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield yellow needles.[2][1]

Self-Validating Check:

Core Application: Benzimidazole Synthesis[2][6][7][8]

The most high-value application of this scaffold is the generation of fluorinated benzimidazoles, which are privileged structures in kinase inhibitors and anthelmintics.[2][1]

Workflow Overview

-

Step 1 (

- Optional): Functionalize C3 if a side chain is required. -

Step 2 (Reduction): Convert

to -

Step 3 (Cyclization): Condense with an aldehyde or carboxylic acid.[2][1]

Figure 2: Synthetic pathway from nitroaniline to benzimidazole core.[2][1]

Protocol B: One-Pot Reduction and Cyclization

This protocol describes the formation of a 2-substituted-4,5,7-trifluorobenzimidazole.[2][1]

Reagents:

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 mmol)

-

Sodium Dithionite (

) (3 mmol) - Reductant

Step-by-Step:

-

Preparation: Dissolve the nitroaniline and aldehyde in DMSO (3 mL).

-

Reduction/Cyclization: Add

dissolved in water (1 mL). Heat the mixture to 100°C for 4–6 hours. -

Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate.[2][1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Expected Yields

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) |

| Phenyl | 4.0 | 82-88 |

| 4-Fluoro-phenyl | 4.5 | 85-90 |

| 4-Methoxy-phenyl | 5.0 | 78-83 |

| Pyridin-3-yl | 6.0 | 70-75 |

Regioselective Functionalization ( )

Before cyclization, the C3-fluorine can be displaced to introduce diversity.[2][1]

Protocol C: C3-Displacement with Morpholine

Rationale: The C3 position is ortho to the nitro group, making it significantly more electrophilic than C2 or C6.[2][1]

-

Mix: Dissolve 2,3,6-trifluoro-4-nitroaniline (1 eq) in dry THF.

-

Add Nucleophile: Add Morpholine (1.2 eq) and

(2 eq).[1] -

Reflux: Heat to 60°C for 2 hours.

-

Result: Exclusive formation of 2,6-difluoro-3-morpholino-4-nitroaniline .

-

Note: If temperature exceeds 100°C or stronger bases are used, substitution at C6 (ortho to amine) may occur as a minor impurity, but the electronic bias strongly favors C3.[1]

-

References

-

Synthesis and characterization of benzimidazole precursors: Köntös, Z. et al. (2025).[1] The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [2][1]

-

Differentiation of Fluoronitroaniline Isomers: ResearchGate. (2025).[1][4] Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry.

-

General Benzimidazole Synthesis from Nitroanilines: Sasane, N. A. et al. (2022).[1] Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes.

-

Nucleophilic Substitution Mechanisms in Nitro-Aromatics: RSC Publishing.[2][1] (2025).[1][4][9][11] Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether. [2]

-

Compound Identity and Properties: ChemScene. 2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3). [2][1][4][12]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 2,3,4-Trifluoro-6-nitroaniline | 148416-38-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. magritek.com [magritek.com]

- 6. US5171856A - Process for the preparation of 2,4,6-trifluoro-1,3,5-triazine - Google Patents [patents.google.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CA2062761A1 - Method for preparing 2,4,6-trifluoro-1,3,5-triazine - Google Patents [patents.google.com]

- 11. 4-Nitroaniline-2,3,5,6-D4 | C6H6N2O2 | CID 76974032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Precision Synthesis of 2,3,6-Trifluoro-4-nitroaniline Derivatives

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established chemical principles with specific procedural insights derived from patent literature and reaction kinetics studies.

Executive Summary & Strategic Importance

2,3,6-Trifluoro-4-nitroaniline (CAS: 882068-87-3) is a high-value intermediate for the synthesis of bioactive fluorinated heterocycles, particularly quinolones and benzimidazoles used in oncology and antimicrobial therapies. The unique substitution pattern—three fluorine atoms flanking an amino and a nitro group—imparts specific electronic properties:

-

Metabolic Stability: The C-F bonds at positions 2, 3, and 6 block metabolic oxidation sites.

-

Electronic Activation: The nitro group at C4 activates the ring for further nucleophilic aromatic substitution (SNAr) at the adjacent fluorines (C3), enabling rapid library generation.

-

Lipophilicity: Enhanced membrane permeability compared to non-fluorinated analogs.

This guide details two distinct synthesis protocols:

-

Route A (Electrophilic Substitution): A stepwise protection-nitration-deprotection sequence ideal for laboratory-scale precision.

-

Route B (Nucleophilic Substitution): A direct SNAr approach suitable for scale-up, utilizing polyfluorinated nitrobenzene precursors.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2,3,6-trifluoro-4-nitroaniline poses a regioselectivity challenge. Direct nitration of 2,3,6-trifluoroaniline requires controlling the directing effects of the strongly activating amine (ortho/para) versus the deactivating but ortho/para-directing fluorines.

Visualization of Reaction Pathways

Figure 1: Dual pathways for the synthesis of the target scaffold. Route A (top) offers higher regiocontrol; Route B (bottom) is shorter but requires specific precursors.

Protocol A: Stepwise Nitration (Laboratory Scale)

Rationale: Direct nitration of electron-deficient anilines can be sluggish or lead to oxidation. Protecting the amine as an acetanilide moderates its reactivity while maintaining the para-directing effect, ensuring the nitro group installs at C4.

Step 1: N-Acetylation

Objective: Convert 2,3,6-trifluoroaniline to 2,3,6-trifluoroacetanilide.

-

Reagents: 2,3,6-Trifluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 2,3,6-trifluoroaniline in glacial acetic acid (5 mL/g).

-

Add acetic anhydride dropwise at room temperature.

-

Heat to 60°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Pour into ice water. Filter the white precipitate. Wash with cold water. Dry in vacuo.

-

Yield: Typically >90%.

-

Step 2: Nitration (Critical Step)

Objective: Install the nitro group at C4.

-

Reagents: 2,3,6-Trifluoroacetanilide (1.0 eq), Fuming HNO3 (1.5 eq), Conc. H2SO4 (Solvent).

-

Safety Note: This reaction is exothermic. Maintain strict temperature control to prevent polynitration or runaway exotherms.

| Parameter | Specification | Notes |

| Temperature | 0°C to 5°C | Critical. Keep ice bath ready. |

| Addition Mode | Dropwise | Add mixed acid to substrate solution slowly. |

| Time | 1–3 Hours | Monitor consumption of starting material. |

| Quenching | Poured onto Ice | Exothermic quenching. |

-

Mechanism: The acetamido group at C1 directs the electrophile (NO2+) to the para position (C4). The fluorine at C3 also directs ortho (to C4), reinforcing this selectivity. The meta-position (C5) is deactivated by the acetamido group.

Step 3: Deprotection

Objective: Hydrolyze the acetamide to yield the free aniline.

-

Reagents: Conc. HCl (6M) or H2SO4 (20%), Ethanol.

-

Procedure:

-

Suspend the nitrated intermediate in Ethanol/HCl (1:1).

-

Reflux for 2–4 hours. The solid will dissolve and then reprecipitate (hydrochloride salt) or remain in solution.

-

Workup: Neutralize with Na2CO3 (aq) to pH 8. Extract with Ethyl Acetate.[1]

-

Purification: Recrystallization from Ethanol/Water.

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This route exploits the activation provided by the nitro group in polyfluorinated nitrobenzenes. It is often preferred for larger batches as it avoids the use of strong acids and protection steps.

Precursor: 2,3,4,6-Tetrafluoronitrobenzene (Note: If not commercially available, this can be synthesized via nitration of 1,2,3,5-tetrafluorobenzene).

Reaction Protocol

-

Setup: High-pressure vessel (autoclave) or sealed tube (for small scale).

-

Reagents: 2,3,4,6-Tetrafluoronitrobenzene (1.0 eq), NH3 (aq. 28% or methanolic solution, 3.0–5.0 eq).

-

Solvent: Acetonitrile or DMSO (enhances SNAr rate).

-

Conditions:

-

Temperature: 60–80°C.

-

Time: 4–8 hours.

-

-

Regioselectivity Logic:

-

The nitro group activates positions ortho (C2, C6) and para (C4).

-

Nucleophilic attack by ammonia preferentially occurs at the para position (C4) due to steric hindrance at the ortho positions (flanked by F and NO2) and the stabilization of the Meisenheimer complex.

-

Product: The fluorine at C4 is displaced, yielding 4-amino-2,3,6-trifluoronitrobenzene (structurally identical to 2,3,6-trifluoro-4-nitroaniline).

-

Derivatization & Functionalization[2]

Once synthesized, the 2,3,6-trifluoro-4-nitroaniline scaffold serves as a versatile core.

Pathway: Reduction to Diamine

Reduction of the nitro group yields 2,3,6-trifluorobenzene-1,4-diamine , a precursor for benzimidazoles.

-

Method: H2 (Pd/C) in MeOH or Fe/NH4Cl.

-

Application: Condensation with aldehydes/acids to form fluorinated benzimidazoles.

Pathway: SNAr Displacement

The nitro group activates the adjacent fluorines (C3 and C5 relative to nitro; C2 and C6 relative to amine).

-

Reactivity: The fluorine at C3 (ortho to nitro) is highly activated.

-

Nucleophiles: Amines, thiols, alkoxides.

-

Result: Creation of 3-substituted-2,6-difluoro-4-nitroanilines.

Analytical Characterization

Confirm the identity of the product using the following markers:

| Technique | Expected Signal | Interpretation |

| 1H NMR | Single aromatic proton (approx. 7.5–8.0 ppm) | Confirms substitution at C4 (only H at C5 remains). |

| 19F NMR | Three distinct signals | Confirms asymmetry if C3 is substituted, or specific pattern for 2,3,6-F3. |

| MS (ESI) | [M-H]- or [M+H]+ at 192.1 m/z | Molecular weight confirmation. |

| IR | ~1350 & 1530 cm-1 (NO2) | Presence of Nitro group. |

| IR | ~3300–3500 cm-1 (NH2) | Presence of Primary Amine. |

Safety & Handling Protocols

Warning: This synthesis involves hazardous materials.

-

Nitro Compounds: Potentially explosive.[2][3][4] Do not heat dry residues. Avoid friction/shock.

-

Hydrofluoric Acid (HF): In Route B (SNAr), fluoride ions are released. While usually trapped as salts (NH4F), acidification can generate HF. Use calcium gluconate gel in case of skin exposure.

-

Nitration: Highly exothermic. Runaway reactions can occur if acid addition is too fast. Ensure redundant cooling.

References

-

Nitration of Fluorinated Anilines: Method for producing fluorinated aniline. JP4651003B2.[5] (Describes general nitration conditions for polyfluoroanilines). Link

-

SNAr on Polyfluorobenzenes: Synthetic method of 2,3,4-trifluoroaniline. CN104961638A. (Demonstrates ammonolysis of tetrafluorobenzenes). Link

-

Regioselectivity in SNAr: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Int. J. Mol. Sci. 2024, 25(15), 8162. (Discusses activation and displacement patterns in polyfluoronitrobenzenes). Link

-

Nitration Methodology: Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. US5856577A. Link

-

Safety Data: 2,3,4-Trifluoro-6-nitroaniline Safety Data Sheet. (Isomer safety data relevant for handling). Link

Disclaimer: This guide is for educational and research purposes. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE. The author assumes no liability for accidents arising from the use of this protocol.

Sources

Application Note: Nucleophilic Aromatic Substitution of 2,3,6-Trifluoro-4-nitroaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reactivity, regioselectivity, and synthetic utility of 2,3,6-Trifluoro-4-nitroaniline , a highly specialized fluorinated building block.

Executive Summary

2,3,6-Trifluoro-4-nitroaniline is a polyfluorinated aromatic scaffold used primarily in the synthesis of fluorinated benzimidazoles, quinoxalines, and other bioactive heterocycles. Its unique substitution pattern—featuring a strong electron-withdrawing nitro group (

Mechanistic Insight & Regioselectivity

Electronic Landscape

The reactivity of 2,3,6-trifluoro-4-nitroaniline is governed by the competing directing effects of the nitro and amino groups.

-

Nitro Group (

at C-4): A strong electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack, particularly at the ortho and para positions. -

Amino Group (

at C-1): An electron-donating group (EDG) that generally deactivates the ring toward

The Site of Attack: Carbon-3

The molecule possesses three fluorine atoms at positions C-2, C-3, and C-6. Regioselectivity is determined by the stabilization of the Meisenheimer complex intermediate:

-

C-3 Position: This fluorine is ortho to the nitro group. Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized directly onto the nitro group oxygens. This is the most stable intermediate, making C-3 the primary site of substitution.

-

C-2 and C-6 Positions: These fluorines are meta to the nitro group. Attack at these positions does not allow resonance delocalization of the negative charge onto the nitro group, resulting in a significantly higher activation energy.

Conclusion: Under standard

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the regioselective displacement of the C-3 fluorine followed by heterocycle formation.[1]

Experimental Protocols

Protocol A: Regioselective with Primary Amines

Objective: Synthesis of 3-(alkylamino)-2,6-difluoro-4-nitroaniline.

Materials:

-

2,3,6-Trifluoro-4-nitroaniline (1.0 equiv)

-

Primary Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,6-trifluoro-4-nitroaniline (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add DIPEA (1.5 mmol) followed by the primary amine (1.1 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

or Ar). Monitor by TLC or LC-MS.-

Note: The reaction is typically complete within 2–6 hours. The spot for the starting material (

in 20% EtOAc/Hex) will disappear, replaced by a more polar, often deeply colored (yellow/orange) product spot.

-

-

Workup:

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Reduction to Diamine (Heterocycle Precursor)

Objective: Conversion of the nitro group to an amine to generate a 1,2-phenylenediamine derivative.

Procedure:

-

Dissolve the

product (from Protocol A) in MeOH or EtOH. -

Add 10% Pd/C (10 wt% loading).

-

Stir under a Hydrogen balloon (

, 1 atm) at room temperature for 4–12 hours. -

Safety: Filter through a Celite pad (do not let the catalyst dry out completely to avoid fire hazard).

-

Concentrate the filtrate to obtain the 3-substituted-2,6-difluorobenzene-1,4-diamine . This intermediate is oxidation-sensitive and should be used immediately for cyclization.

Protocol C: One-Pot Synthesis of Fluorinated Benzimidazoles

Objective: Condensation of the diamine with an aldehyde.[1]

Procedure:

-

To the fresh diamine (1.0 mmol) in DMF (3 mL), add the aryl aldehyde (1.0 mmol) and

(sodium metabisulfite, 1.2 equiv) as an oxidant/catalyst. -

Heat to 100°C for 4–8 hours.

-

Cool, pour into water, and filter the precipitate.

-

This yields the 2-aryl-4-(substituted)-5,7-difluorobenzimidazole .

Key Data & Troubleshooting

| Parameter | Specification / Observation |

| Primary Leaving Group | Fluoride at C-3 (Ortho to |

| Secondary Sites | C-2 and C-6 (Meta to |

| Appearance | Starting material is a yellow/brown crystalline solid. |

| Reaction Monitoring | LC-MS is preferred. Look for mass shift: |

| Common Impurity | Hydrolysis Product: If water is present in the solvent, |

| Regioisomers | If reaction temperature >120°C, small amounts of C-2 substitution may be observed. Keep temp <90°C. |

Safety & Handling

-

Energetics: Nitroanilines can be energetic. Avoid heating dry solids.

-

Toxicity: Fluorinated anilines are potential skin sensitizers and may be toxic if inhaled. Handle in a fume hood.

-

Waste: Dispose of fluorinated waste in dedicated halogenated organic waste streams.

References

-

Isomer Differentiation & Mass Spectrometry

-

Title: Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry.[4]

- Source: ResearchGate / Rapid Communic

- Context: Confirms the distinct fragmentation pattern of 2,3,6-trifluoro-4-nitroaniline (loss of NO then HF), validating the structural integrity and position of fluorines.

-

URL:[Link]

-

-

General Reactivity of Polyfluoronitroanilines

-

Benzimidazole Synthesis Applications

-

Title: Fluorine-Containing Benzimidazoles and Their Heteroannelated Derivatives: Synthesis and Biological Activity.[1][4][6]

- Source: Chemistry of Heterocyclic Compounds (Springer).

- Context: Reviews the conversion of fluorinated o-phenylenediamines (derived from nitroanilines) into bioactive benzimidazoles.

-

URL:[Link]

-

-

Substrate Identification

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemscene.com [chemscene.com]

Application Note: Strategic Utilization of 2,3,6-Trifluoro-4-nitroaniline in Agrochemical Synthesis

Topic: Applications of 2,3,6-Trifluoro-4-nitroaniline in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Developers

Abstract

This technical guide outlines the strategic application of 2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3) as a high-value intermediate in the synthesis of next-generation fluorinated agrochemicals. Unlike generic anilines, this scaffold offers a unique substitution pattern where the 4-nitro group activates the 3-fluorine atom for regioselective nucleophilic aromatic substitution (

Introduction: The Fluorine Advantage in Crop Protection

The incorporation of fluorine into agrochemical scaffolds is a proven strategy to enhance bioactivity. Fluorine atoms increase lipophilicity (LogP), facilitate membrane permeation, and block metabolic degradation sites (e.g., preventing oxidative metabolism at the phenyl ring).

2,3,6-Trifluoro-4-nitroaniline serves as a "linchpin" intermediate due to its electronic push-pull system:

-

Electron-Donating Group (EDG): The

-Amino group ( -

Electron-Withdrawing Group (EWG): The

-Nitro group (

This electronic disparity allows for regioselective functionalization , enabling the construction of complex heterocyclic cores such as benzimidazoles (fungicides) and quinoxalines (herbicides) without requiring expensive transition-metal catalysts.

Core Application: Synthesis of Fluorinated Benzimidazole Fungicides

Benzimidazoles function by binding to fungal tubulin, inhibiting microtubule assembly. The introduction of fluorine atoms at the 4, 5, or 6 positions of the benzimidazole ring has been shown to increase potency against resistant fungal strains.

Mechanistic Pathway

The synthesis exploits the lability of the

-

Regioselective

: A primary amine displaces the fluorine at -

Reduction: The nitro group is reduced to an amine, generating a 1,2-diamine system (specifically, a 3,4-diamino-2,6-difluoro-aniline derivative).

-

Cyclization: Condensation with a carboxylic acid or orthoester closes the imidazole ring.

Detailed Experimental Protocols

Protocol A: Regioselective Functionalization

Objective: To introduce an amine side chain at the

-

Reagents: 2,3,6-Trifluoro-4-nitroaniline (1.0 equiv), Primary Amine (e.g., cyclopropylamine, 1.2 equiv),

(2.0 equiv), Acetonitrile (ACN). -

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of 2,3,6-Trifluoro-4-nitroaniline in 50 mL of anhydrous ACN.

-

Addition: Add finely ground anhydrous

(20 mmol) to the solution. -

Amine Introduction: Add the primary amine (12 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (

) should disappear, converting to a deeper yellow/orange spot (-

Note: The

-F is displaced because it is ortho to the

-

-

Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield the 3-(alkylamino)-2,6-difluoro-4-nitroaniline .

Protocol B: Nitro Reduction to Diamine